3-Methoxyisothiazole
Overview
Description
3-Methoxyisothiazole is a heterocyclic compound containing a five-membered ring with one sulfur, one nitrogen, and three carbon atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with nitriles under acidic conditions to form the isothiazole ring. Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methoxy group onto the isothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyisothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines or isothiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isothiazolines and isothiazolidines.
Substitution: Various substituted isothiazoles depending on the reagents used.
Scientific Research Applications
3-Methoxyisothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological studies.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, including anticancer, anti-inflammatory, and neuroprotective drugs.
Industry: It is used in the production of biocides, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyisothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and modulate signaling pathways involved in inflammation and cell proliferation. The specific mechanism depends on the biological context and the target molecule.
Comparison with Similar Compounds
3-Methylisothiazole: Similar structure but with a methyl group instead of a methoxy group.
2-Methylisothiazole: Another isomer with the methyl group at a different position.
4-Methoxyisothiazole: A positional isomer with the methoxy group at the 4-position.
Uniqueness: 3-Methoxyisothiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and modify its interaction with biological targets, making it distinct from other isothiazole derivatives.
Properties
IUPAC Name |
3-methoxy-1,2-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-6-4-2-3-7-5-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAFQFFHXOLHFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496101 | |
Record name | 3-Methoxy-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27337-28-6 | |
Record name | 3-Methoxy-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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